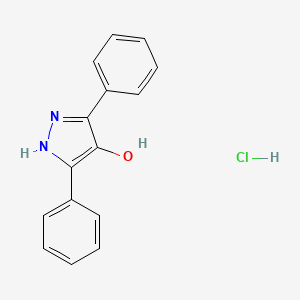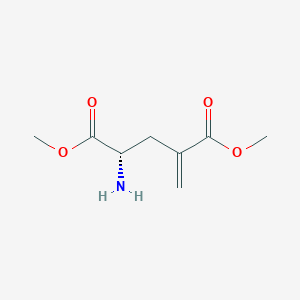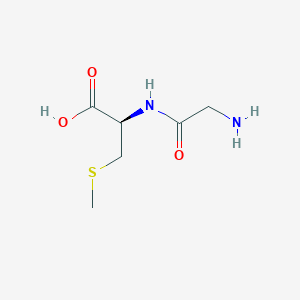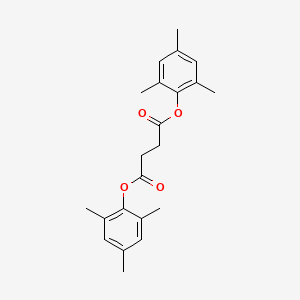![molecular formula C14H21N3 B14592952 {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-17-7](/img/structure/B14592952.png)
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound known for its unique structure and properties. It contains a tertiary amine and two nitrile groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and corresponding reduced forms.
Substitution: Substituted nitrile derivatives.
Applications De Recherche Scientifique
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile derivatives: Compounds with similar nitrile groups.
Tertiary amines: Compounds with similar amine structures.
Uniqueness
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of nitrile and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Propriétés
Numéro CAS |
61600-17-7 |
|---|---|
Formule moléculaire |
C14H21N3 |
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
2-[3-[bis(2-methylpropyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H21N3/c1-12(2)10-17(11-13(3)4)7-5-6-14(8-15)9-16/h5-7,12-13H,10-11H2,1-4H3 |
Clé InChI |
GTCRKWLPDSXBDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C=CC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)





![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
